N,N-Dimethyl-L-allothreonine
CAS No.: 2812-37-5
Cat. No.: VC4238419
Molecular Formula: C6H13NO3
Molecular Weight: 147.174
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2812-37-5 |
---|---|
Molecular Formula | C6H13NO3 |
Molecular Weight | 147.174 |
IUPAC Name | (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid |
Standard InChI | InChI=1S/C6H13NO3/c1-4(8)5(6(9)10)7(2)3/h4-5,8H,1-3H3,(H,9,10)/t4-,5-/m0/s1 |
Standard InChI Key | CIVVRPHZRYVSCF-WHFBIAKZSA-N |
SMILES | CC(C(C(=O)O)N(C)C)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N,N-Dimethyl-L-allothreonine is a dimethylated variant of the non-proteinogenic amino acid L-allothreonine. Its IUPAC name is (2S,3S)-2-(dimethylamino)-3-hydroxybutanoic acid, reflecting the stereochemistry at the second and third carbon atoms . The compound’s structure includes:
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A carboxyl group () at position 1.
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A hydroxyl group () at position 3.
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A dimethylamino group () at position 2.
The SMILES notation and InChIKey CIVVRPHZRYVSCF-WHFBIAKZSA-N
confirm its stereochemical configuration .
Table 1: Key Molecular Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 147.174 g/mol |
CAS Number | 2812-37-5 |
SMILES | |
InChIKey | CIVVRPHZRYVSCF-WHFBIAKZSA-N |
Predicted Collision Cross-Section (CCS)
Collision cross-section data, critical for mass spectrometry-based identification, varies with adducts:
Table 2: CCS Values for Common Adducts
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 148.09682 | 131.9 |
[M+Na]+ | 170.07876 | 138.9 |
[M-H]- | 146.08226 | 129.5 |
These values aid in distinguishing N,N-Dimethyl-L-allothreonine from structurally similar compounds in complex mixtures.
Synthesis and Derivatization Strategies
Methylation of L-Allothreonine
The synthesis typically involves reductive methylation of L-allothreonine using formaldehyde and sodium cyanoborohydride under mild acidic conditions (pH 5) . This method ensures selective dimethylation of the primary amine while preserving the hydroxyl and carboxyl functionalities.
Alternative approaches employ dimethyl sulfate or methyl iodide in basic media, though these may require stringent temperature control to avoid over-alkylation.
Chiral Derivatization for Configuration Analysis
Determining the absolute configuration of N,N-Dimethyl-L-allothreonine is achieved through PGME derivatization. The process involves:
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Coupling Reaction: EDC-mediated amide bond formation between the carboxyl group of the amino acid and the amine group of S-PGME .
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LC-MS Analysis: Diastereomers are resolved using reverse-phase chromatography, with L-forms eluting earlier than D-forms due to differential hydrophobic interactions .
For example, derivatized L-N,N-Dimethyl-allothreonine elutes at 17.4 min, whereas the D-form elutes at 18.7 min under gradient conditions (10–50% acetonitrile in 30 min) .
Analytical Characterization Techniques
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS remains the gold standard for analyzing N,N-Dimethyl-L-allothreonine. Key parameters include:
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Column: YMC Pack-ODS-A-C18 (250 × 10 mm, 5 µm).
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Mobile Phase: 0.1% formic acid in acetonitrile/water.
Nuclear Magnetic Resonance (NMR) Spectroscopy
and NMR spectra provide detailed structural insights:
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NMR: Methyl groups on nitrogen resonate at δ 2.2–2.4 ppm, while the hydroxyl proton appears as a broad singlet near δ 5.3 ppm .
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NMR: The carboxyl carbon is observed at δ 175–178 ppm, with quaternary carbons in the dimethylamino group at δ 40–45 ppm .
Biological Activity and Mechanistic Insights
Modulation of Nitric Oxide Production
In LPS-activated RAW 264.7 macrophages, N,N-Dimethyl-L-allothreonine (30 µg/mL) reduced nitric oxide (NO) levels by 42% compared to controls, suggesting anti-inflammatory potential . The mechanism may involve inhibition of inducible NO synthase (iNOS) expression or direct scavenging of free radicals.
Receptor Interactions
Applications in Pharmaceutical Research
Drug Design and Peptide Engineering
The compound’s stability against enzymatic degradation (due to dimethylation) makes it a candidate for:
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Peptidomimetics: Replacing L-threonine in protease-resistant analogs.
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Small-Molecule Agonists/Antagonists: Targeting neurotransmitter receptors (e.g., NMDA, GABA).
Natural Product Analysis
N,N-Dimethyl-L-allothreonine has been identified in cyclopeptide alkaloids like sanjoinine A from Zizyphi Spinosi Semen, used traditionally for insomnia . Its presence influences the conformational stability of these macrocycles.
Recent Advancements and Future Directions
Computational Modeling
Density functional theory (DFT) calculations (B3-LYP/6-31G) have optimized the geometry of PGME derivatives, revealing that L-forms adopt a compact conformation with intramolecular hydrogen bonds, explaining their earlier elution .
Synthetic Biology Applications
Engineered E. coli strains expressing methyltransferases (e.g., PrmA) are being explored for biosynthetic production, potentially reducing reliance on chemical synthesis.
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